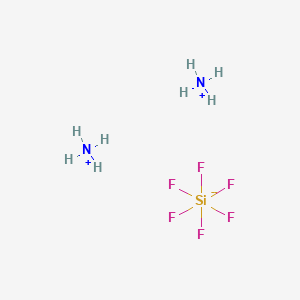

Ammonium;hexafluorosilicon(2-)

Description

Properties

Key on ui mechanism of action |

INHIBITION OF ONE OR MORE ENZYMES CONTROLLING CELLULAR GLYCOLYSIS (& PERHAPS RESP) MAY RESULT IN A CRITICAL LESION. ... BINDING OR PRECIPITATION OF CALCIUM AS CALCIUM FLUORIDE ... SUGGESTED AS MECHANISM UNDERLYING MANY DIVERSE SIGNS & SYMPTOMS IN FLUORIDE POISONING, PARTICULARLY IF DEATH IS DELAYED. ... AT LEAST IN SOME SPECIES FLUORIDE INTERFERES WITH BOTH CONTRACTILE POWER OF HEART AND THE MECHANISM OF BEAT IN A WAY THAT CANNOT BE ASCRIBED TO HYPOCALCEMIA. /FLUORIDE/ |

|---|---|

CAS No. |

16919-19-0 |

Molecular Formula |

F6H4NSi- |

Molecular Weight |

160.114 g/mol |

IUPAC Name |

azanium hexafluorosilicon(2-) |

InChI |

InChI=1S/F6Si.H3N/c1-7(2,3,4,5)6;/h;1H3/q-2;/p+1 |

InChI Key |

NQRBXIXRBWDEGP-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].[NH4+].F[Si-2](F)(F)(F)(F)F |

Color/Form |

CRYSTALLINE POWDER White cubic or trigonal crystals. |

density |

2 at 68 °F (USCG, 1999) 2.011 g/cu cm |

Other CAS No. |

16919-19-0 |

physical_description |

Ammonium fluorosilicate appears as a white crystalline solid. Noncombustible. Corrodes aluminum. Used as a disinfectant, in etching glass, metal casting, and electroplating. OtherSolid |

Pictograms |

Acute Toxic |

Related CAS |

17084-08-1 (Parent) |

solubility |

SLIGHTLY SOL IN ALCOHOL; INSOL IN ACETONE 18.16 G/100 CC WATER @ 17 °C 55.5 G/100 CC WATER @ 100 °C 21.170 lb/100 lb water at 70 °F Insoluble in ethanol and acetone. In water, 18.5 g/100 g at 25 °C, 26.15 g/100 g at 50 °C, and 37.9 g/100 g at 100 °C. |

Synonyms |

ammonium hexafluorosilicate cesium hexafluosilicate hexafluorosilicate hexafluorosilicate (2-) hexafluorosilicate, ammonium salt hexafluorosilicate, barium salt hexafluorosilicate, calcium salt hexafluorosilicate, magnesium salt hexafluorosilicate, magnesium salt, hydrate hexafluorosilicate, potassium salt hexafluorosilicate, sodium salt magnesium fluorosilicate magnesium hexafluorosilicate Na(2)SiF(6) sodium fluorosilicate sodium fluosilicate sodium hexafluorosilicate |

Origin of Product |

United States |

Foundational & Exploratory

Crystal structure and polymorphs of ammonium hexafluorosilicate.

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Ammonium Hexafluorosilicate

Introduction

Ammonium hexafluorosilicate, (NH₄)₂SiF₆, is an inorganic compound of significant interest in materials science, chemistry, and various industrial applications. It serves as a compelling model system for studying polymorphism, phase transitions, and the critical role of hydrogen bonding in crystal engineering.[1] The compound is known to exist in at least three distinct polymorphic forms, each with unique structural characteristics.[1] Naturally, it occurs as the rare minerals cryptohalite (the cubic polymorph) and bararite (the trigonal polymorph), often found as sublimation products near fumaroles or coal fires.[1] Its applications range from its use in pesticides and glass etching to soldering fluxes and as a chemical intermediate.[2]

This guide provides a detailed examination of the crystal structures of the known polymorphs of ammonium hexafluorosilicate. It delves into their crystallographic data, the nature of their phase transitions, and the experimental methodologies employed for their synthesis and characterization, offering field-proven insights for researchers and drug development professionals exploring fluorinated compounds and polymorphic systems.

The Polymorphs of Ammonium Hexafluorosilicate

The structural diversity of (NH₄)₂SiF₆ arises from the different packing arrangements of the ammonium (NH₄⁺) cations and hexafluorosilicate ([SiF₆]²⁻) anions. The interactions between these ions, particularly the N-H···F hydrogen bonds, are fundamental to the stability and interconversion of the polymorphs.[1] Three primary polymorphs have been identified: α (cubic), β (trigonal), and γ (hexagonal).[1]

A common structural motif in all three forms is the arrangement of the [SiF₆]²⁻ octahedra into layers.[1] The distinction between the polymorphs lies in how these layers are stacked and the resulting packing efficiency.

The α-Form (Cryptohalite): The Stable Cubic Phase

The α-polymorph, which corresponds to the mineral cryptohalite, is the thermodynamically stable form of ammonium hexafluorosilicate at ambient temperature.[2][3][4] It crystallizes in the cubic system with the face-centered space group Fm-3m.[1][4][5] This high-symmetry structure features a cubic close packing (CCP) arrangement of the silicon atoms.[1] The layers of the [SiF₆]²⁻ octahedra are oriented perpendicular to the[6] crystallographic directions.[1] The ammonium ions are situated in the structure in a way that facilitates a well-defined, though dynamic, disorder.[7]

The β-Form (Bararite): The Metastable Trigonal Phase

The β-polymorph, found in nature as the mineral bararite, is a metastable form at room temperature.[1][2][4] It possesses a trigonal (scalenohedral) crystal structure.[1] The arrangement of silicon atoms in this polymorph is described as primitive hexagonal packing.[1] Unlike the α-form, the layers of [SiF₆]²⁻ octahedra in the β-form are stacked perpendicular to the c-axis.[1] While considered metastable, the β-form does not spontaneously convert to the α-form at room temperature; however, mechanical stress, such as grinding, can induce this transformation.[1]

The γ-Form: The Hexagonal Phase

A third polymorph, designated γ-(NH₄)₂SiF₆, was identified in 2001.[1] This form crystallizes in the hexagonal system with the space group P6₃mc.[3] Its structure is characterized by a hexagonal close packing (HCP) of silicon atoms, distinguishing it from the cubic and primitive packing of the α and β forms, respectively.[1] Similar to the β-form, the layers of [SiF₆]²⁻ octahedra are perpendicular to the c-axis.[1] The unit cell of the γ-form is notably related to the trigonal β-form, with a doubled 'c' lattice parameter.[3]

Comparative Crystallographic Data

The structural parameters of the three main polymorphs of (NH₄)₂SiF₆ are summarized below. This data is essential for phase identification via diffraction techniques.

| Property | α-Polymorph (Cryptohalite) | β-Polymorph (Bararite) | γ-Polymorph |

| Mineral Name | Cryptohalite[1] | Bararite[1] | - |

| Crystal System | Cubic[1] | Trigonal[1] | Hexagonal[1][3] |

| Space Group | Fm-3m (No. 225)[1][4] | P-3m1 (No. 164) (tentative)[3] | P6₃mc (No. 186)[3] |

| Lattice Parameters | a = 8.38 Å[4] | Not specified in sources | c-parameter is doubled relative to β-form[3] |

| Si Atom Packing | Cubic Close Packing (CCP)[1] | Primitive Hexagonal Packing[1] | Hexagonal Close Packing (HCP)[1] |

| Stability | Stable at room temperature[2][4] | Metastable at room temperature[1][2] | Synthesized form[3] |

Phase Transitions and Interconversion

The interconversion between the polymorphs of (NH₄)₂SiF₆ is governed by external stimuli such as pressure, temperature, and mechanical stress. The hydrogen bonding network provides the flexibility for these structural rearrangements.[1]

-

Mechanical Transformation : The metastable β-form (bararite) can be partially converted to the stable α-form (cryptohalite) by grinding. This suggests a low energy barrier for the transition under mechanical stress.[1]

-

Pressure-Induced Transition : Application of pressure in the range of 0.2 to 0.3 GPa can induce the formation of a trigonal phase, a transformation that is reportedly irreversible.[1] High-pressure studies on related ammonium halides also show complex phase transitions, indicating the sensitivity of these structures to compression.[8]

-

Thermal Transformation : Prolonged heating can reportedly cause the β-polymorph to transform into the more stable α-polymorph.[9] Thermal analysis techniques like DSC are crucial for identifying the temperatures at which such transitions occur.[10]

The diagram below illustrates the known relationships and transformation pathways between the polymorphs of ammonium hexafluorosilicate.

Experimental Methodologies for Synthesis and Characterization

The ability to selectively synthesize and accurately identify the polymorphs of (NH₄)₂SiF₆ is paramount for both fundamental research and industrial application. This requires robust synthesis protocols and a multi-technique characterization workflow.

Synthesis Protocols

The choice of synthesis method can influence the resulting polymorphic form. The primary route involves the acid-base reaction between hexafluorosilicic acid and an ammonia source.

Protocol: Synthesis via Aqueous Reaction

This method is the most common for producing bulk powder of ammonium hexafluorosilicate.

-

Reagents : Hexafluorosilicic acid (H₂SiF₆) solution, aqueous ammonia (NH₄OH) or ammonia gas (NH₃).

-

Procedure : a. In a well-ventilated fume hood, carefully add hexafluorosilicic acid to a cooled reaction vessel, typically made of a fluoride-resistant polymer like polyethylene. b. Slowly introduce aqueous ammonia or bubble ammonia gas through the solution with constant stirring. The reaction is exothermic and should be controlled. c. Continue the addition of ammonia until the solution reaches a neutral or slightly basic pH, indicating the complete neutralization of the acid. d. The white crystalline precipitate of (NH₄)₂SiF₆ will form. e. Collect the precipitate by filtration. f. Wash the collected solid with cold deionized water and subsequently with a water-miscible solvent like ethanol to facilitate drying.[9] g. Dry the final product under vacuum at a low temperature to prevent thermal decomposition.[11]

-

Causality : The rate of ammonia addition and the crystallization temperature can influence the resulting polymorph. Rapid precipitation often favors the metastable β-form, while slower crystallization under near-equilibrium conditions tends to yield the stable α-form.

Characterization Workflow

A definitive identification of the (NH₄)₂SiF₆ polymorph requires a combination of analytical techniques. X-ray diffraction provides direct structural information, while thermal and spectroscopic methods offer complementary data on phase purity and transitions.

Step-by-Step Characterization Protocol:

-

Powder X-Ray Diffraction (PXRD) : This is the primary technique for polymorph identification.

-

Purpose : To obtain a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase.

-

Method : A finely ground sample is exposed to a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting pattern is compared to reference patterns from crystallographic databases to identify the polymorph(s) present. The cubic α-form will show a distinct pattern consistent with the Fm-3m space group, while the trigonal and hexagonal forms will show different, lower-symmetry patterns.[5]

-

-

Differential Scanning Calorimetry (DSC) :

-

Purpose : To detect thermal events such as phase transitions, melting, or decomposition.

-

Method : The sample and a reference are subjected to a controlled temperature program. Differences in heat flow between the sample and reference are measured. An endothermic or exothermic peak indicates a phase transition. For (NH₄)₂SiF₆, DSC can be used to observe the transition from the β to the α form upon heating.[10]

-

-

Raman and Infrared (IR) Spectroscopy :

-

Purpose : To probe the vibrational modes of the NH₄⁺ and [SiF₆]²⁻ ions.

-

Method : The crystal structure and local symmetry of the ions affect their vibrational spectra. The number and position of peaks in the Raman and IR spectra can differ between polymorphs due to different site symmetries and intermolecular interactions (hydrogen bonding). For example, splitting of degenerate vibrational modes of the [SiF₆]²⁻ octahedron can indicate a lowering of symmetry from the cubic α-form to the trigonal β-form.

-

The following diagram outlines a logical workflow for the comprehensive characterization of a synthesized (NH₄)₂SiF₆ sample.

Conclusion

Ammonium hexafluorosilicate presents a rich landscape of polymorphism, with at least three distinct crystalline forms—cubic (α), trigonal (β), and hexagonal (γ)—each defined by a specific arrangement and packing of its constituent ions. The stability and interconversion of these polymorphs are dictated by thermodynamics and kinetics, influenced by factors such as temperature, pressure, and mechanical stress. A thorough understanding of these structures is enabled by a systematic experimental approach, combining controlled synthesis with a multi-technique characterization workflow centered around X-ray diffraction. The principles governing the structure of (NH₄)₂SiF₆ provide valuable insights for materials scientists and pharmaceutical professionals working to control and characterize polymorphism in other critical materials.

References

-

Wikipedia. Ammonium fluorosilicate. [Link]

-

Ataman Kimya. AMMONIUM FLUOROSILICATE. [Link]

-

Ben Salah, R., et al. (2021). X-Ray, DSC, TGA-dTGA, and Vibrational Studies of the Propylenediammonium Hexafluorosilicate NH3(CH2)3NH3SiF6. Biointerface Research in Applied Chemistry, 11(5), 12618-12632. [Link]

-

University of Kentucky X-Ray Crystallography Facility. Ammonium hexafluorosilicate salts. [Link]

-

DrugFuture.com. Ammonium Hexafluorosilicate. [Link]

-

ResearchGate. Ammonium hexafluoridosilicates: Synthesis, structures, properties, applications | Request PDF. [Link]

-

Fábry, J., et al. (2001). A new modification of diammonium hexafluorosilicate, (NH4)2SiF6. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 4), 375-376. [Link]

-

ResearchGate. Properties of the crystalline forms for (NH 4 ) 2 SiF 6 , K 2 SiF 6 and... [Link]

-

ResearchGate. Ammonium hexafluorosilicate salts | Request PDF. [Link]

-

He, J.H., et al. (2024). Pressure-induced phase transition of ammonium fluosilicate (NH4)2SiF6 by in situ X-ray diffraction and Raman spectroscopy. Request PDF. [Link]

-

PubChem. Ammonium silicofluoride. [Link]

-

Appalanaidu, B., et al. (2023). Structural phase transition in NH₄F under extreme pressure conditions. Apollo - University of Cambridge Repository. [Link]

-

Ouasri, A., et al. (2003). Structure and vibrational study of the trimethylammonium hexafluorosilicate [(CH3)3NH]2SiF6 compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(4), 851-857. [Link]

-

Ozin, G.A., et al. (2001). Synthesis of ammonium silicon fluoride cryptocrystals on silicon by dry etching. arXiv. [Link]

-

Blinc, R., & Lahajnar, G. (1967). Magnetic Resonance Study of Molecular Motion in Cubic (NH4)2SiF6. The Journal of Chemical Physics, 47(10), 4146-4152. [Link]

-

ResearchGate. Thermal properties of (NH4)2SiF6. [Link]

Sources

- 1. Ammonium fluorosilicate - Wikipedia [en.wikipedia.org]

- 2. Ammonium Hexafluorosilicate [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Ammonium silicofluoride | F6Si.2H4N | CID 28145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Structural phase transition in NH₄F under extreme pressure conditions. [repository.cam.ac.uk]

- 8. echemi.com [echemi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure and vibrational study of the trimethylammonium hexafluorosilicate [(CH3)3NH]2SiF6 compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal decomposition mechanism of (NH4)2SiF6.

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Hexafluorosilicate ((NH₄)₂SiF₆)

Abstract

Ammonium hexafluorosilicate, (NH₄)₂SiF₆, is a significant intermediate in various industrial processes, notably in the synthesis of high-purity amorphous silica and as a fluorinating agent.[1] Its thermal decomposition is a complex process involving multiple, often overlapping, stages of sublimation and decomposition. A thorough understanding of this mechanism is critical for optimizing industrial applications and ensuring process safety and efficiency. This guide provides a comprehensive analysis of the thermal decomposition of (NH₄)₂SiF₆, synthesizing data from thermal analysis techniques, kinetic studies, and mechanistic investigations. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's thermal behavior.

Introduction: Significance of (NH₄)₂SiF₆ Thermal Decomposition

Ammonium hexafluorosilicate is a white, crystalline solid that serves as a key precursor in the production of valuable materials.[2] The controlled thermal decomposition of (NH₄)₂SiF₆ is leveraged in industries to produce high-purity silica, which has applications as a filler in plastics and rubber compounding.[3][4] The process is also integral to the modification of zeolite catalysts and certain metallurgical processes.[1]

The thermal behavior of (NH₄)₂SiF₆ is not a simple one-step decomposition but rather a series of intricate and often concurrent sublimation and decomposition reactions. The final products are primarily gaseous, leaving behind no solid residue under optimal conditions, a property that is highly desirable in many applications.[5] A detailed understanding of the decomposition pathway, including the identification of intermediates and the influence of process parameters, is paramount for controlling the reaction kinetics and the properties of the final products.

Experimental Methodologies for Studying Thermal Decomposition

The elucidation of the thermal decomposition mechanism of (NH₄)₂SiF₆ relies heavily on advanced thermal analysis techniques. These methods provide quantitative data on mass loss, thermal effects, and the evolution of gaseous products as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. For (NH₄)₂SiF₆, TGA is instrumental in identifying the temperature ranges of decomposition stages and the corresponding mass losses. This data is crucial for determining the stoichiometry of the decomposition reactions.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies whether the decomposition processes are endothermic or exothermic. The thermal decomposition of (NH₄)₂SiF₆ is characterized by endothermic events, corresponding to the energy required for sublimation and bond breaking.[6]

Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR)

Coupling TGA with MS or FTIR allows for the real-time identification of the gaseous products evolved during decomposition. This is essential for confirming the proposed reaction mechanism and identifying any transient or unexpected gaseous species.

Experimental Workflow: Thermal Analysis of (NH₄)₂SiF₆

Caption: Experimental workflow for the thermal analysis of (NH₄)₂SiF₆.

The Multi-Step Thermal Decomposition Mechanism

The thermal decomposition of (NH₄)₂SiF₆ is generally understood to occur in overlapping stages, primarily involving sublimation followed by decomposition into gaseous products. While the exact temperature ranges can vary depending on factors such as heating rate and atmospheric conditions, a general mechanism can be described.

The overall decomposition reaction is:

(NH₄)₂SiF₆(s) → SiF₄(g) + 2NH₃(g) + 2HF(g)

However, this process is not elementary and proceeds through a series of steps.

Stage 1: Sublimation and Partial Decomposition

The initial stage of heating involves the sublimation of (NH₄)₂SiF₆. This process begins at temperatures around 175°C, with significant sublimation occurring above 280°C and completing by approximately 300°C.[3][4] Concurrently with sublimation, partial decomposition into gaseous ammonia (NH₃) and hydrogen fluoride (HF) may begin. Some studies suggest the formation of an intermediate, ammonium bifluoride (NH₄HF₂), in the solid phase at temperatures above 100°C.[5]

(NH₄)₂SiF₆(s) ⇌ (NH₄)₂SiF₆(g)

(NH₄)₂SiF₆(s) → NH₄HF₂(s) + SiF₄(g) + NH₃(g)[5]

Stage 2: Complete Decomposition

At higher temperatures, typically above 150°C, the complete decomposition of (NH₄)₂SiF₆ into its gaseous constituents occurs, leaving no solid residue.[5] The gaseous products are silicon tetrafluoride (SiF₄), ammonia (NH₃), and hydrogen fluoride (HF).[5]

(NH₄)₂SiF₆(g) → SiF₄(g) + 2NH₃(g) + 2HF(g)

It is important to note that the sublimation and decomposition processes are closely intertwined and can occur simultaneously, making the precise delineation of steps challenging.

Decomposition Pathway Diagram

Caption: Proposed thermal decomposition pathway of (NH₄)₂SiF₆.

Kinetics and Thermodynamics of Decomposition

Kinetic analysis of the thermal decomposition of (NH₄)₂SiF₆ provides valuable insights into the reaction rates and the energy barriers of the process. Isoconversional methods, such as the Friedman method, are often employed to determine the activation energy (Ea) of the decomposition without assuming a specific reaction model.

Studies have reported apparent activation energies for the sublimation and decomposition of (NH₄)₂SiF₆ in the range of 70-80 kJ/mol.[7] The endothermic nature of the decomposition, as confirmed by DSC, indicates that energy input is required to drive the reactions.

| Decomposition Stage | Temperature Range (°C) | Primary Process | Apparent Activation Energy (kJ/mol) |

| 1 | ~175 - 300 | Sublimation | ~79.8[7] |

| 2 | >150 | Decomposition | Varies with model |

Note: The values presented are approximate and can be influenced by experimental conditions.

Influence of Experimental Conditions

The thermal decomposition mechanism of (NH₄)₂SiF₆ is sensitive to several experimental parameters:

-

Heating Rate: Higher heating rates can shift the decomposition temperatures to higher values and may affect the resolution of overlapping reaction steps.

-

Atmosphere: The presence of moisture can lead to pyrohydrolysis, forming ammonium oxofluorosilicates.[3] An inert atmosphere, such as nitrogen or argon, is typically used to study the intrinsic decomposition mechanism.

-

Pressure: Reduced pressure can facilitate sublimation at lower temperatures.

Industrial Applications: Synthesis of Amorphous Silica

A major industrial application of the thermal decomposition of (NH₄)₂SiF₆ is the production of high-purity amorphous silica (SiO₂).[1] The process typically involves the hydrolysis of (NH₄)₂SiF₆, followed by the thermal decomposition of the resulting hydrated silica precursor. The gaseous byproducts, ammonia and hydrogen fluoride, can be recycled. This method allows for the production of silica with tailored properties, such as high specific surface area and narrow particle size distribution, making it suitable for various applications.[3][4]

Conclusion

The thermal decomposition of ammonium hexafluorosilicate is a multi-faceted process characterized by concurrent sublimation and decomposition reactions. A comprehensive understanding of this mechanism, facilitated by thermal analysis techniques and kinetic studies, is essential for its effective utilization in industrial processes. The ability to control the decomposition pathway by manipulating experimental conditions allows for the synthesis of high-value materials like amorphous silica with desired properties. Further research focusing on in-situ monitoring of intermediates and the development of more detailed kinetic models will continue to enhance our understanding and application of this important chemical transformation.

References

- Resentera, A. C., Perejon, A., Esquivel, M. R., & Rodriguez, M. H. (2022). Thermal behavior of ammonium fluorosilicates complexes: Obtaining and kinetic analysis. Chemical Engineering Research and Design, 182, 536-547.

- Wang, Y., Zhang, Y., Liang, G., & Zhao, X. (2020). Fabrication and properties of amorphous silica particles by fluorination of zircon using ammonium bifluoride. Journal of Fluorine Chemistry, 232, 109485.

- Kim, S. H., et al. (2018). Effective methods for eliminating (NH4)2SiF6 powders generated on Si3N4 wafers processed by HF VPD. Journal of the Korean Physical Society, 73(6), 737-742.

- Chen, J., et al. (2024). Activation Mechanism of Ammonium Fluoride in Facile Synthesis of Hydrated Silica Derived from Ferronickel Slag-Leaching Residue. Molecules, 29(5), 905.

- Gelmboldt, V. O., Kravtsov, V. Ch., & Fonari, M. S. (2019). Ammonium hexafluoridosilicates: Synthesis, structures, properties, applications. Journal of Fluorine Chemistry, 221, 57-73.

- AIP Publishing. (2019). Synthesis of Nanosized Silica from Industrial Waste and its Characteristics. AIP Conference Proceedings 2176, 050020.

- Ben Hassen, F., et al. (2021). X-Ray, DSC, TGA-dTGA, and Vibrational Studies of the Propylenediammonium Hexafluorosilicate NH3(CH2)3NH3SiF6. Biointerface Research in Applied Chemistry, 11(5), 12618-12632.

- ResearchGate. (2020). Fabrication and properties of amorphous silica particles by fluorination of zircon using ammonium bifluoride.

- BenchChem. (2025).

- Hu, X., et al. (2011). Thermal decomposition of ammonium hexafluoroaluminate and preparation of aluminum fluoride. Transactions of Nonferrous Metals Society of China, 21(7), 1636-1641.

- PubChem. (n.d.). Ammonium silicofluoride.

- Niwano, M., Kurita, K., Takeda, Y., & Miyamoto, N. (1993). Formation of hexafluorosilicate on Si surface treated in NH4F investigated by photoemission and surface infrared spectroscopy. Applied Physics Letters, 62(10), 1103-1105.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ammonium silicofluoride | F6Si.2H4N | CID 28145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

Solubility of ammonium hexafluorosilicate in organic solvents.

An In-depth Technical Guide to the Solubility of Ammonium Hexafluorosilicate in Organic Solvents

Abstract

Ammonium hexafluorosilicate ((NH₄)₂SiF₆) is an inorganic salt with significant industrial applications, including in glass etching, disinfection, and metallurgy.[1][2] For researchers, scientists, and drug development professionals, understanding its interaction with various media is paramount for process optimization, formulation, and safety. This technical guide provides a comprehensive analysis of the solubility of ammonium hexafluorosilicate, with a specific focus on organic solvents. Due to the general paucity of quantitative data in the literature, this paper emphasizes the underlying physicochemical principles governing its solubility and provides a robust experimental framework for its determination. We delve into the energetic balance between lattice energy and solvation energy, explore the critical role of solvent properties such as dielectric constant and hydrogen bonding, and present a detailed, field-proven protocol for researchers to quantitatively measure solubility in any solvent of interest.

Introduction to Ammonium Hexafluorosilicate

Ammonium hexafluorosilicate is a white, crystalline, odorless solid.[3] It is the salt formed from ammonium cations (NH₄⁺) and the hexafluorosilicate anion (SiF₆²⁻). While it exhibits appreciable solubility in water (approximately 18.6 g per 100 mL at 17-20°C), its behavior in organic solvents is markedly different.[4][5] The strong ionic interactions within its crystal lattice present a significant energy barrier that must be overcome for dissolution to occur. This guide will elucidate the theoretical reasons for its characteristically low solubility in non-aqueous media and empower the reader to generate empirical data where none currently exists.

Theoretical Framework for Solubility in Organic Solvents

The dissolution of an ionic salt is governed by a thermodynamic balance between the energy required to break apart the crystal lattice and the energy released when the resulting ions are stabilized by solvent molecules.[6]

-

Lattice Energy: This is the energy holding the NH₄⁺ and SiF₆²⁻ ions together in a rigid, crystalline structure. For a stable salt like (NH₄)₂SiF₆, this energy is substantial.

-

Solvation Energy: This is the energy released when solvent molecules arrange themselves around the individual cations and anions, forming stabilizing solvation shells.[7]

For dissolution to be favorable, the solvation energy must be comparable to or greater than the lattice energy.[6] Several key properties of the organic solvent dictate the magnitude of the solvation energy and, consequently, the salt's solubility.

The Critical Role of the Dielectric Constant (ε)

The dielectric constant is a measure of a solvent's ability to insulate opposite charges from one another.[8] Water has a very high dielectric constant (ε ≈ 80), which is highly effective at shielding the Na⁺ and Cl⁻ ions in table salt, for example, allowing them to remain separated and dissolved.[2][9] Organic solvents, in contrast, have much lower dielectric constants, as shown in Table 1.

This low dielectric constant is the primary reason for the poor solubility of ionic compounds in most organic solvents.[9] The solvent is unable to effectively screen the strong electrostatic attraction between the ammonium cations and hexafluorosilicate anions, which favors the solid, crystalline state over the dissolved, solvated state.

Table 1: Dielectric Constants of Water and Common Organic Solvents

| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type |

| Water | 80.1 | Polar Protic |

| Methanol | 32.7 | Polar Protic |

| Ethanol | 24.5 | Polar Protic |

| Acetone | 20.7 | Polar Aprotic |

| Acetonitrile | 37.5 | Polar Aprotic |

| Hexane | 1.88 | Non-polar |

Polarity, Hydrogen Bonding, and "Like Dissolves Like"

The principle of "like dissolves like" suggests that polar solvents are required to dissolve polar or ionic solutes.[3] This is driven by the nature of intermolecular forces.

-

Ion-Dipole Interactions: Polar organic solvents like methanol and ethanol possess a molecular dipole, allowing them to interact with the NH₄⁺ and SiF₆²⁻ ions. However, these interactions are often not strong enough to overcome the lattice energy.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for solvating both the ammonium cation and the hexafluorosilicate anion.[3] The NH₄⁺ ion requires H-bond acceptors, while the fluorine atoms on the SiF₆²⁻ anion can act as H-bond acceptors for solvent donor molecules (like alcohols). While solvents like methanol and ethanol can provide these interactions, their overall solvating power is still limited by their low dielectric constant. Non-polar solvents like hexane lack both a significant dipole and hydrogen bonding capabilities, rendering them completely ineffective for dissolving ionic salts.

The interplay of these factors is visualized in the diagram below.

Caption: Factors influencing the low solubility of (NH₄)₂SiF₆ in organic solvents.

Known Solubility Profile of (NH₄)₂SiF₆

Direct, quantitative solubility data for ammonium hexafluorosilicate in organic solvents is not widely available in published literature. The existing information is primarily qualitative. Table 2 summarizes the available data from various chemical databases and safety data sheets.

Table 2: Qualitative Solubility of Ammonium Hexafluorosilicate

| Solvent | Solubility | Source(s) |

| Water | Soluble (approx. 18.6 g/100 mL at 17-20°C) | [4][5] |

| Ethanol | Slightly Soluble / Soluble | [10][11] |

| Alcohol (general) | Slightly Soluble / Insoluble | [5][12] |

| Acetone | Insoluble | [5][10][12][13][14] |

| Hexane | Insoluble (predicted) | [3] |

Note: The conflicting terms "Slightly Soluble" and "Soluble" for ethanol highlight the need for quantitative experimental determination.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, researchers can employ the Isothermal Saturation Method . This method is reliable and involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved salt.[15]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for obtaining reproducible and accurate results. A water bath or temperature-controlled shaker is essential.

-

Ensuring Equilibrium: The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient mixing time will lead to an underestimation of solubility. A minimum of 24 hours is recommended, though preliminary experiments should be run to confirm the time required.[15]

-

Phase Separation: It is crucial that the analyzed liquid phase is completely free of any undissolved solid particles, as this would artificially inflate the measured concentration. Centrifugation followed by filtration through a fine-porosity syringe filter is a robust method.

-

Analytical Method: The choice of analytical method depends on the available instrumentation. Given the ions involved, Ion Chromatography is a direct and sensitive method. Alternatively, ICP-MS/OES can be used to quantify silicon. Gravimetric analysis (evaporating a known volume of solvent and weighing the residue) is simpler but may be less accurate for low solubilities.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of ammonium hexafluorosilicate to a known volume of the organic solvent of interest in a sealed vessel (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid will visibly remain undissolved at equilibrium.

-

Prepare several such samples for time-point analysis (e.g., 12, 24, 48 hours) to validate that equilibrium has been reached.

-

-

Saturation/Equilibration:

-

Place the sealed vessels in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixtures at a constant rate for a predetermined time (e.g., 24 hours).

-

-

Phase Separation:

-

Remove the vessels from the shaker/bath. Allow the solid to settle for a short period while maintaining the experimental temperature.

-

To ensure no further dissolution or precipitation occurs, perform the next steps quickly.

-

Withdraw a precise aliquot of the supernatant (the clear liquid phase) using a pipette.

-

For rigorous separation, centrifuge the aliquot and/or filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often deionized water for aqueous-based analytical techniques) to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the SiF₆²⁻ anion (or Si element) using a pre-calibrated analytical method such as Ion Chromatography or ICP-MS.

-

Calculate the original concentration in the organic solvent, accounting for the dilution factor. Express the final solubility in units such as g/100 mL or mol/L.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for determining the solubility of (NH₄)₂SiF₆.

Practical Implications

The poor solubility of ammonium hexafluorosilicate in organic solvents has several practical consequences:

-

Synthesis and Reaction Chemistry: It cannot be readily used as a reagent in homogenous organic reactions. Heterogeneous (solid-liquid) reaction conditions would be necessary.

-

Cleaning and Residue Removal: Water is the most effective solvent for cleaning equipment or surfaces contaminated with this salt. Organic solvents like acetone or alcohols will be largely ineffective.

-

Formulation: When developing formulations that require an organic phase, (NH₄)₂SiF₆ is likely to precipitate unless a specialized solvent system or solubilizing agent is employed.

Conclusion

Ammonium hexafluorosilicate exhibits very low solubility in common organic solvents. This behavior is fundamentally dictated by the high lattice energy of the salt and the inability of solvents with low dielectric constants and limited hydrogen bonding capabilities to provide sufficient solvation energy to overcome this barrier. While qualitative data confirms its general insolubility in solvents like acetone and limited solubility in alcohols, this guide provides the theoretical context and a detailed experimental protocol—the Isothermal Saturation Method—to empower researchers to generate the precise, quantitative data required for their specific applications.

References

-

What is dielectric constant? Why is it responsible for dissolving so many salts in water. (2014). Quora. [Link]

-

AMMONIUM FLUOROSILICATE. (n.d.). Ataman Kimya. [Link]

-

Dielectric constant and dissolution of ionic salts. (2017). Chemistry Stack Exchange. [Link]

-

Relationship electrolyte solubility with dielectric constant solvent? (2024). ResearchGate. [Link]

-

Factors That Affect Solubility. (n.d.). LibreTexts. [Link]

-

The Dielectric Constant in Solubility and Solvent Systems. (n.d.). FTLOScience. [Link]

-

Explain any four factors which affect the solubility of ionic compounds. (n.d.). Vedantu. [Link]

-

Difference Between Solvation Energy and Lattice Energy. (2018). Pediaa.com. [Link]

-

Solubility. (n.d.). Open Oregon Educational Resources. [Link]

-

Why is solvation energy greater than lattice energy to dissolve an ionic compound? (2021). Quora. [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

-

Solvation Energy vs Lattice Energy. (n.d.). Quora. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Department of Chemistry, University of Texas at Dallas. [Link]

-

Ammonium hexafluoridosilicates: Synthesis, structures, properties, applications. (2022). ResearchGate. [Link]

-

Lattice Energies and Solubility. (2023). Chemistry LibreTexts. [Link]

-

Lattice Energy and Solubility. (2025). Chemistry LibreTexts. [Link]

-

Ammonium fluorosilicate. (n.d.). Wikipedia. [Link]

-

Inorganic salts. (n.d.). Gdańsk University of Technology. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). ACS Publications. [Link]

-

Ammonium silicofluoride. (n.d.). PubChem. [Link]

Sources

- 1. The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Ammonium hexafluorosilicate CAS#: 16919-19-0 [amp.chemicalbook.com]

- 5. Ammonium silicofluoride | F6Si.2H4N | CID 28145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. differencebetween.com [differencebetween.com]

- 8. researchgate.net [researchgate.net]

- 9. ftloscience.com [ftloscience.com]

- 10. echemi.com [echemi.com]

- 11. Ammonium fluorosilicate - Wikipedia [en.wikipedia.org]

- 12. store.noahchemicals.com [store.noahchemicals.com]

- 13. Ammonium hexafluorosilicate CAS#: 16919-19-0 [m.chemicalbook.com]

- 14. Ammonium hexafluorosilicate, 98% | Fisher Scientific [fishersci.ca]

- 15. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Quantum Chemical Calculations on the Hexafluorosilicate Anion (SiF₆²⁻)

Abstract

The hexafluorosilicate anion (SiF₆²⁻) is a deceptively simple yet computationally demanding species with significant industrial and scientific relevance. Its perfect octahedral symmetry and dianionic nature present unique challenges for accurate theoretical modeling. This in-depth technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for performing reliable quantum chemical calculations on SiF₆²⁻. We will delve into the causality behind selecting appropriate theoretical models and basis sets, outline a self-validating computational protocol, and discuss the interpretation of key results, grounding our recommendations in established literature and best practices. This guide is designed to empower readers to confidently and accurately model the geometry, vibrational properties, and electronic structure of this important anion.

Introduction: The Scientific Significance of the Hexafluorosilicate Anion

The hexafluorosilicate anion is a cornerstone of fluorine chemistry, appearing in contexts from industrial processes like water fluoridation and the manufacturing of ceramics to its role as a counterion in materials science and pharmaceutical formulations.[1][2] While seemingly straightforward, the accumulation of six highly electronegative fluorine atoms around a central silicon atom, coupled with a dinegative charge, results in a diffuse electron cloud that is challenging to model accurately.

For researchers in materials science, understanding the electronic structure and vibrational modes of SiF₆²⁻ is crucial for designing novel phosphors and ionic liquids.[3] In the pharmaceutical realm, SiF₆²⁻ can be present as a counterion to active pharmaceutical ingredients (APIs), influencing the crystal structure, solubility, and stability of the final drug product.[2] Therefore, the ability to computationally predict its properties and interactions is of significant practical importance. This guide provides the theoretical and practical foundation for achieving research-quality computational results on the SiF₆²⁻ anion.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set. For an anion like SiF₆²⁻, these choices are particularly critical.

Choosing the Appropriate Level of Theory

For a well-behaved, closed-shell species like hexafluorosilicate, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

-

Hybrid Functionals: Functionals like B3LYP are a robust starting point and often yield reliable geometries and vibrational frequencies for main group elements.

-

Range-Separated Hybrid Functionals: Functionals such as ωB97X-D are also highly recommended. They are parameterized to correctly describe long-range interactions and can provide a more accurate description of the diffuse electron density of the anion.

While higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can offer greater accuracy, they are significantly more computationally expensive.[4] For most applications involving geometry and vibrational analysis of SiF₆²⁻, a well-chosen DFT functional is sufficient.

The Critical Role of the Basis Set

A basis set is the set of mathematical functions used to construct the molecular orbitals.[5] For anions, the choice of basis set is arguably more important than the specific DFT functional.

Core Directive: Use Diffuse Functions

The two excess electrons on SiF₆²⁻ are loosely bound and occupy a large volume of space. Standard basis sets are not equipped to describe this diffuse electron density accurately. Therefore, it is mandatory to use basis sets augmented with diffuse functions .

-

Pople-style basis sets: A common choice is the 6-311+G(d,p) or 6-311++G(d,p) basis set. The + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, and the ++ indicates their addition to hydrogen atoms as well (not relevant for isolated SiF₆²⁻).[6]

-

Ahlrichs basis sets: The def2-TZVP (triple-zeta valence with polarization) basis set is highly recommended for DFT calculations.[7] To properly treat the anionic character, it should be augmented with diffuse functions. A particularly effective and well-tested choice is the ma-def2-TZVP basis set, which is specifically designed for calculations on anions.[7]

-

Correlation-Consistent basis sets: Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ ('aug' for augmented), are considered the gold standard for high-accuracy calculations. While excellent, they can sometimes lead to computational challenges like linear dependencies in DFT calculations.[7]

For a balance of accuracy and computational efficiency, the ma-def2-TZVP basis set is an excellent choice for DFT calculations on the hexafluorosilicate anion.

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a self-validating protocol for calculating the key properties of the SiF₆²⁻ anion. This workflow ensures that the final results correspond to a true energetic minimum on the potential energy surface.

Step 1: Geometry Optimization

The first step is to determine the lowest-energy arrangement of the atoms.

-

Construct the Initial Geometry: Build the SiF₆²⁻ anion. Most molecular modeling software will have a clean-up function that generates a reasonable starting octahedral geometry.

-

Define the Calculation:

-

Select a DFT functional (e.g., ωB97X-D).

-

Select an appropriate basis set with diffuse functions (e.g., ma-def2-TZVP).[7]

-

Specify the charge (-2) and spin multiplicity (singlet).

-

Set the task to Geometry Optimization .

-

-

Execute and Verify Convergence: Run the calculation. The optimization algorithm will iteratively adjust the atomic positions to minimize the total energy.[8] The calculation is complete when the forces on the atoms and the energy change between steps fall below predefined threshold values.

The expected outcome is a perfect octahedral geometry (Oₕ symmetry) with all Si-F bond lengths being equal and all F-Si-F bond angles being 90° or 180°.[9][10]

Step 2: Vibrational Frequency Analysis

A successful geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to make this distinction.

-

Use the Optimized Geometry: The frequency calculation must be performed on the optimized geometry from Step 1, using the exact same level of theory and basis set .[11]

-

Define the Calculation:

-

Use the same functional and basis set as in the optimization.

-

Specify the charge (-2) and spin multiplicity (singlet).

-

Set the task to Frequencies (or Vibrational Analysis ).

-

-

Analyze the Output:

-

Imaginary Frequencies: A true energy minimum will have zero imaginary frequencies .[8] If one or more imaginary frequencies are present, the optimized structure is a saddle point, and the initial geometry needs to be reconsidered. For SiF₆²⁻, this would indicate a problem with the calculation setup, as its ground state is a stable octahedron.

-

Vibrational Modes: The output will list the calculated vibrational frequencies and visualize the corresponding atomic motions.

-

This two-step process forms a self-validating system: the frequency analysis confirms the validity of the optimized geometry.

Diagram: Computational Workflow for SiF₆²⁻ Analysis

Caption: A flowchart of the recommended computational protocol.

Data Presentation and Interpretation

The primary outputs of this workflow are the optimized geometrical parameters and the vibrational frequencies. These should be compared with experimental data for validation.

Geometrical Parameters

The Si-F bond length is the key geometrical parameter. High-level calculations are expected to yield a value close to the experimental observations.

| Parameter | Experimental Value (Å) | Calculated Value (Å) |

| Si-F Bond Length | ~1.71 | User to fill in |

Note: The experimental Si-F bond length in crystalline salts can vary depending on the counterion and crystal packing forces. A value of ~1.71 Å is a representative benchmark from crystallographic data.

Vibrational Frequencies

The vibrational spectrum of octahedral SiF₆²⁻ is characterized by a few key infrared (IR) and Raman active modes. Comparing the calculated frequencies with experimental spectra is a powerful validation of the computational model.

| Vibrational Mode | Symmetry | Activity | Experimental Range (cm⁻¹) | Calculated Value (cm⁻¹) |

| ν₁ (Sym. Stretch) | A₁g | Raman | 648 - 662 | User to fill in |

| ν₃ (Asym. Stretch) | T₁u | IR | 712 - 740 | User to fill in |

| ν₄ (Bending) | T₁u | IR | ~480 | User to fill in |

Note: Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96-0.98 for hybrid functionals) to better match experimental values due to the harmonic approximation used in the calculations.

Diagram: Molecular Structure of Hexafluorosilicate

Caption: The octahedral geometry of the SiF₆²⁻ anion.

Conclusion and Outlook

This guide has provided a rigorous and validated framework for performing quantum chemical calculations on the hexafluorosilicate anion. By carefully selecting a DFT functional and, most importantly, a basis set augmented with diffuse functions, researchers can reliably predict the geometry and vibrational properties of SiF₆²⁻. The outlined workflow of geometry optimization followed by a frequency analysis ensures the scientific integrity of the results.

For professionals in drug development, accurately modeling SiF₆²⁻ as a counterion is the first step toward understanding its influence on the solid-state properties of an API. Future work could extend these calculations to study the interaction of the hexafluorosilicate anion with drug molecules, solvent molecules, or biological systems, providing molecular-level insights that are critical for rational drug design and formulation.[1]

References

- Ahlrichs, R. et al. (2005). The ORCA program system. WIREs Computational Molecular Science.

- Jensen, F. (2017).

- Krishnan, R. et al. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics.

- Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science.

-

Petersson, G. A. et al. (1988). A complete basis set model chemistry. I. The total energies of closed-shell atoms and hydrides of the first-row elements. The Journal of Chemical Physics. Available at: [Link]

- Frisch, M. J. et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.

-

Gelmboldt, V. O. et al. (2019). Interaction of hexafluorosilicic acid with sulfa drugs. Bis(sulfathiazolium) hexafluorosilicate: Spectral data and crystal structure. Journal of Molecular Structure. Available at: [Link]

-

PubChem. (n.d.). Fluorosilicate. National Center for Biotechnology Information. Available at: [Link]

-

Vandezande, J. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan University. Available at: [Link]

-

Tarsish, E. (2019). Multi-step Geometry Optimization with ORCA. WordPress. Available at: [Link]

- Perdew, J. P., Burke, K., & Ernzerhof, M. (1996). Generalized Gradient Approximation Made Simple. Physical Review Letters.

-

Řezáč, J. & Hobza, P. (2024). Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17). Chemical Science. Available at: [Link]

-

Chegg. (2023). What is the molecular geometry of SiF62− as predicted by the VSEPR model? Chegg.com. Available at: [Link]

-

Study.com. (n.d.). What is the molecular shape of SiF62- as predicted by the VSEPR theory? Homework.Study.com. Available at: [Link]

-

Gaussian, Inc. (n.d.). Vibrational Analysis in Gaussian. Gaussian.com. Available at: [Link]

-

Answers. (2022). Molecular geometry for SiF6 2-? Answers.com. Available at: [Link]

-

YouTube. (2011). Lewis Dot Structure of SiF6 2- (Silicon HexaFluoriode Ion). YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Structure of the SiF6-bridged dimer present in [Pb(bipy)2(SiF6)]. ResearchGate. Available at: [Link]

-

Gale, E. et al. (2020). Where Fluoride Is Present, Hexafluorosilicate Might Be Encountered: Supramolecular Binding of the SiF62– Anion by Nanojars. ACS Omega. Available at: [Link]

-

Jhaa, G. (2023). How to choose a basis set in DFT calculations. YouTube. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Which basis set should be used for a system that contains both anions and cations? StackExchange. Available at: [Link]

-

University of California, Davis. (n.d.). DFT_Basis_sets_and_selection_criterion. UC Davis Chem. Available at: [Link]

-

ACS Publications. (2023). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education. Available at: [Link]

-

National Institutes of Health. (n.d.). Where Fluoride Is Present, Hexafluorosilicate Might Be Encountered: Supramolecular Binding of the SiF62– Anion by Nanojars. PubMed Central. Available at: [Link]

-

Rowan University. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan University Science. Available at: [Link]

-

National Institutes of Health. (2020). Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17). PubMed Central. Available at: [Link]

-

Answers. (2022). Molecular geometry for SiF6 2-? Answers.com. Available at: [Link]

-

arXiv. (2019). Benchmarking semi-empirical quantum chemical methods on liquid water. Cornell University. Available at: [Link]

-

National Institutes of Health. (2022). Multifunctional Role of Silica in Pharmaceutical Formulations. PubMed. Available at: [Link]

-

Semantic Scholar. (2012). Using Molecular Modelling to Study Interactions Between Molecules with Biological Activity. Semantic Scholar. Available at: [Link]

-

National Institutes of Health. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. PubMed. Available at: [Link]

-

Zhu, D. et al. (2022). Insight into systematic formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel. RSC Advances. Available at: [Link]

-

ResearchGate. (2017). Molecular Interactions between Single Layered MoS2 and Biological Molecules. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2015). Understanding Interactions between Biomolecules and Two-Dimensional Nanomaterials Using in silico Microscopes. PubMed Central. Available at: [Link]

-

MDPI. (2026). Hexagonal Boron Nitride Nanosheets: Properties, Preparation and Applications in Thermal Management. MDPI.com. Available at: [Link]

Sources

- 1. Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. ORCA Input Library - Basis sets [sites.google.com]

- 8. distributedscience.wordpress.com [distributedscience.wordpress.com]

- 9. homework.study.com [homework.study.com]

- 10. math.answers.com [math.answers.com]

- 11. gaussian.com [gaussian.com]

Unveiling the Energetic Landscape: A Technical Guide to the Thermochemical Properties of Ammonium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

Ammonium hexafluorosilicate, (NH₄)₂SiF₆, is a compound of significant interest across various scientific and industrial domains. While its crystalline structure and applications are well-documented, a deeper understanding of its energetic properties is crucial for predicting its behavior, optimizing reaction conditions, and ensuring safe handling. This technical guide provides a comprehensive exploration of the thermochemical data for ammonium hexafluorosilicate, delving into its enthalpy of formation, entropy, heat capacity, and thermal decomposition from both a theoretical and experimental standpoint. As Senior Application Scientists, our goal is to present not just the data, but the causality and practical considerations behind its determination and application.

Core Thermochemical Data at Standard State

The foundational thermochemical properties of ammonium hexafluorosilicate at 298.15 K and 1 bar are essential for a wide range of thermodynamic calculations. These values, presented in Table 1, represent the energetic state of the compound under standard conditions.

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -2681.7 | kJ/mol |

| Standard Molar Gibbs Energy of Formation | ΔfG° | -2365.3 | kJ/mol |

| Standard Molar Entropy | S° | 280.2 | J/mol·K |

| Molar Heat Capacity at Constant Pressure | Cp | 228.1 | J/mol·K |

| Table 1: Standard Thermochemical Properties of Ammonium Hexafluorosilicate at 298.15 K[1] |

The highly negative standard molar enthalpy of formation indicates that the formation of ammonium hexafluorosilicate from its constituent elements in their standard states is a thermodynamically favorable and exothermic process. This inherent stability is a key factor in its handling and storage protocols.

Experimental Determination of Thermochemical Properties

The values presented above are not mere theoretical constructs; they are the products of meticulous experimental work. Understanding the methodologies behind their determination is paramount for appreciating their accuracy and limitations.

Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an ionic compound like ammonium hexafluorosilicate is often determined indirectly using solution calorimetry and applying Hess's Law. This approach is necessary because direct formation from the elements (silicon, nitrogen, hydrogen, and fluorine) is not a practical laboratory reaction.

Causality Behind the Experimental Design: The core principle of this method is to dissolve the compound of interest and its constituent ions (in a suitable form) in a solvent and measure the heat changes. By constructing a thermochemical cycle where the overall enthalpy change is known, the unknown enthalpy of formation can be calculated. A common approach involves the reaction of hexafluorosilicic acid with ammonia in an aqueous solution.

Experimental Protocol: Solution Calorimetry

-

Calorimeter Calibration:

-

Accurately weigh a known amount of a substance with a well-established enthalpy of solution, such as potassium chloride (KCl).

-

Dissolve the KCl in a precise volume of deionized water within the calorimeter.

-

Record the temperature change to calculate the heat capacity of the calorimeter system. This step is crucial for accounting for any heat absorbed by the calorimeter itself, ensuring the accuracy of subsequent measurements.

-

-

Reaction of Hexafluorosilicic Acid and Ammonia:

-

Place a known concentration and volume of hexafluorosilicic acid (H₂SiF₆) solution in the calorimeter.

-

In a separate container, prepare a stoichiometric excess of aqueous ammonia (NH₄OH).

-

Allow both solutions to reach thermal equilibrium with the calorimeter.

-

Initiate the reaction by adding the ammonia solution to the hexafluorosilicic acid.

-

Record the temperature change of the solution until a stable reading is achieved.

-

-

Data Analysis:

-

Calculate the heat evolved or absorbed during the reaction using the measured temperature change and the heat capacity of the calorimeter system.

-

Apply Hess's Law, utilizing the known standard enthalpies of formation of the reactants and other products in the thermochemical cycle, to determine the standard enthalpy of formation of ammonium hexafluorosilicate.

-

Caption: Workflow for determining the enthalpy of formation via solution calorimetry.

Thermal Stability and Decomposition

The thermal stability of ammonium hexafluorosilicate is a critical parameter for its application in processes involving elevated temperatures. Upon heating, it undergoes decomposition, a process that can be effectively studied using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Decomposition Pathway: The primary decomposition reaction for ammonium hexafluorosilicate involves its breakdown into gaseous silicon tetrafluoride (SiF₄), ammonia (NH₃), and hydrogen fluoride (HF).

(NH₄)₂SiF₆(s) → SiF₄(g) + 2NH₃(g) + 2HF(g)

The thermochemical data for the gaseous products are essential for calculating the overall enthalpy change of this decomposition reaction (Table 2).

| Compound | Formula | State | ΔfH° (kJ/mol) |

| Silicon Tetrafluoride | SiF₄ | g | -1615.0 |

| Ammonia | NH₃ | g | -46.1 |

| Hydrogen Fluoride | HF | g | -271.1 |

| Table 2: Standard Enthalpies of Formation of Decomposition Products |

Using the data from Table 1 and Table 2, the standard enthalpy of the decomposition reaction can be calculated:

ΔH°_decomp = [ΔfH°(SiF₄, g) + 2 * ΔfH°(NH₃, g) + 2 * ΔfH°(HF, g)] - ΔfH°((NH₄)₂SiF₆, s) ΔH°_decomp = [-1615.0 + 2(-46.1) + 2(-271.1)] - (-2681.7) ΔH°_decomp = [-1615.0 - 92.2 - 542.2] + 2681.7 ΔH°_decomp = -2249.4 + 2681.7 ΔH°_decomp = 432.3 kJ/mol

The positive value for the enthalpy of decomposition indicates that the process is endothermic, requiring an input of energy to proceed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful thermal analysis techniques that provide quantitative information about the thermal stability and decomposition of materials.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For ammonium hexafluorosilicate, TGA can pinpoint the onset temperature of decomposition and the total mass loss, which should correspond to the complete volatilization of the compound into its gaseous products.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify the temperatures of endothermic and exothermic events, such as phase transitions and decomposition. For the endothermic decomposition of ammonium hexafluorosilicate, DSC would show a distinct peak corresponding to the energy absorbed during the process.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation:

-

Accurately weigh a small sample (typically 5-10 mg) of finely ground ammonium hexafluorosilicate into an appropriate TGA/DSC pan (e.g., alumina or platinum).

-

Place an empty, sealed pan of the same material in the reference position of the DSC.

-

-

Instrument Setup:

-

Purge the instrument with an inert gas, such as nitrogen or argon, to prevent any unwanted side reactions with air.

-

Set the desired temperature program, which typically involves a linear heating rate (e.g., 10 °C/min) over a specified temperature range.

-

-

Data Acquisition:

-

Initiate the temperature program and simultaneously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of mass loss and the total percentage of mass loss.

-

From the DSC curve, identify the peak temperature and integrate the area under the peak to determine the enthalpy of the thermal event (in this case, decomposition).

-

Caption: Generalized workflow for TGA/DSC analysis of ammonium hexafluorosilicate.

Conclusion: An Energetic Perspective for Practical Applications

The thermochemical data of ammonium hexafluorosilicate provides a critical energetic perspective that is indispensable for its safe and effective use. The significant negative enthalpy of formation underscores its stability at ambient conditions, while the endothermic nature of its decomposition highlights the energy requirements for its thermal breakdown. The experimental protocols detailed herein offer a self-validating framework for the determination of these crucial parameters, ensuring the scientific integrity of the data. For researchers, scientists, and drug development professionals, a thorough understanding of this thermochemical landscape is not merely academic; it is a fundamental prerequisite for innovation and safety in the laboratory and beyond.

References

-

Wagman, D. D., Evans, W. H., Parker, V. B., Schumm, R. H., Halow, I., Bailey, S. M., ... & Nuttall, R. L. (1982). The NBS tables of chemical thermodynamic properties. Selected values for inorganic and C1 and C2 organic substances in SI units. Journal of Physical and Chemical Reference Data, 11(Suppl 2), 2-392. [Link]

Sources

A Comprehensive Technical Guide to the Phase Transition Studies of Ammonium Hexafluorosilicate

Foreword: Unveiling the Complexities of a Seemingly Simple Salt

Ammonium hexafluorosilicate, (NH₄)₂SiF₆, a compound familiar in applications ranging from wood preservation to the fluoridation of water, presents a surprisingly rich and complex landscape of solid-state phase transitions. These transformations, driven by subtle changes in temperature and pressure, are governed by the intricate interplay of hydrogen bonding, the rotational dynamics of the ammonium cations, and the packing of the hexafluorosilicate anions. For researchers in materials science, condensed matter physics, and drug development, where understanding polymorphism and structural stability is paramount, (NH₄)₂SiF₆ serves as a compelling model system. This technical guide provides an in-depth exploration of the structural modifications of ammonium hexafluorosilicate, synthesizing crystallographic, spectroscopic, and thermodynamic data to offer a holistic understanding of its phase behavior. We will delve into the experimental methodologies used to probe these transitions, providing both the theoretical underpinnings and practical insights necessary for their application.

The Polymorphic Landscape of Ammonium Hexafluorosilicate

Ammonium hexafluorosilicate is known to exist in at least three distinct crystalline forms at ambient pressure, each with a unique arrangement of its constituent ions.[1]

-

α-(NH₄)₂SiF₆ (Cryptohalite): The stable form at room temperature, cryptohalite, possesses a cubic crystal structure belonging to the space group Fm3m. In this highly symmetric arrangement, the [SiF₆]²⁻ octahedra and the NH₄⁺ tetrahedra are orientationally disordered.

-

β-(NH₄)₂SiF₆ (Bararite): This polymorph exhibits a trigonal crystal structure with the space group P-3m1. It is often found as a metastable phase at ambient conditions.

-

γ-(NH₄)₂SiF₆: A hexagonal modification with the space group P6₃mc has also been identified.[2]

The intricate network of N-H···F hydrogen bonds plays a pivotal role in stabilizing these structures and dictates the energetic barriers between them. The orientation and dynamics of the ammonium ions are particularly crucial in driving the phase transitions.

Temperature-Induced Phase Transition: A Low-Temperature Anomaly

The trigonal/hexagonal form of ammonium hexafluorosilicate undergoes a subtle yet significant structural phase transition at approximately 38.6 K.[3][4] This transition is not observed in the cubic α-phase.

Calorimetric Signature: Unveiling the Thermodynamics

Early and meticulous heat capacity measurements using adiabatic calorimetry have been instrumental in characterizing this low-temperature phase transition.[3][4] A distinct lambda-type anomaly in the heat capacity curve is observed, centered at 38.6 K, which is characteristic of a second-order or higher-order phase transition.

The entropy change (ΔS) associated with this transition has been determined to be approximately R ln(2) (where R is the gas constant).[3][4] This value strongly suggests an order-disorder mechanism, likely involving the ordering of the ammonium tetrahedra or a subtle rearrangement of the [SiF₆]²⁻ anions. Interestingly, a similar calorimetric study on the deuterated analogue, (ND₄)₂SiF₆, did not reveal any thermal anomalies, indicating that the dynamics of the ammonium ion and the nature of the hydrogen bonding are critical to this transition.[5]

Table 1: Thermodynamic Data for the Low-Temperature Phase Transition of Hexagonal (NH₄)₂SiF₆

| Parameter | Value | Reference |

| Transition Temperature (Tc) | 38.6 K | [3][4] |

| Entropy of Transition (ΔS) | R ln(2) ≈ 5.76 J mol⁻¹ K⁻¹ | [3][4] |

Spectroscopic Insights: Probing the Vibrational Landscape

Low-temperature Raman spectroscopy provides further evidence for the phase transition at 38.6 K.[6] As the temperature is lowered through the transition point, distinct changes in the Raman spectra are observed, particularly in the regions corresponding to the lattice modes and the internal vibrations of the ammonium ions. These changes manifest as the splitting of certain vibrational modes and a sharpening of the spectral lines, indicating a reduction in symmetry and a more ordered crystal structure in the low-temperature phase.[6] The analysis of the temperature dependence of the linewidths of specific Raman modes can provide insights into the dynamics of the ammonium ion reorientations.

Pressure-Induced Phase Transition: From Cubic to Trigonal

One of the most well-documented phase transitions in ammonium hexafluorosilicate is the irreversible transformation from the cubic α-phase to the trigonal β-phase under the application of pressure.

The Critical Pressure and Structural Transformation

In situ X-ray powder diffraction studies have conclusively shown that at room temperature, the cubic α-(NH₄)₂SiF₆ (space group Fm-3m) transforms into the trigonal β-(NH₄)₂SiF₆ (space group P-3m1) at a relatively modest pressure of 0.2-0.3 GPa.[1][6] This transition is irreversible, meaning the trigonal phase is retained upon the release of pressure.

The mechanism of this transition involves a significant rearrangement of the crystal lattice, leading to a more densely packed structure. The driving force for this transformation is the optimization of the crystal packing under compression, which is facilitated by the reorientation of the ammonium and hexafluorosilicate ions to minimize the free volume.

High-Pressure Raman Spectroscopy: A Vibrational Fingerprint of the Transition

High-pressure Raman spectroscopy is a powerful tool for monitoring this phase transition in situ. As the pressure is increased through the 0.2-0.3 GPa range, dramatic changes are observed in the Raman spectrum, providing a clear vibrational signature of the structural transformation.

Key spectral changes include:

-

Appearance of New Modes: The higher symmetry of the cubic phase results in fewer Raman-active modes compared to the lower-symmetry trigonal phase. The transition is therefore marked by the appearance of new peaks in the spectrum.

-

Splitting of Degenerate Modes: Degenerate vibrational modes in the cubic phase may split into multiple components in the trigonal phase due to the reduction in site symmetry.

-

Discontinuous Frequency Shifts: The frequencies of the Raman-active modes exhibit a discontinuous jump at the transition pressure, reflecting the abrupt change in the crystal structure and interatomic forces.

The pressure dependence of the Raman frequencies in the trigonal phase can be further analyzed to understand the compressibility of the different vibrational modes and the nature of the interatomic interactions at elevated pressures.

Experimental Methodologies: A Practical Guide

The study of phase transitions in ammonium hexafluorosilicate relies on a suite of complementary experimental techniques. Here, we provide an overview of the key methodologies and step-by-step protocols for their application.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions and quantifying their associated enthalpy and entropy changes.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of finely ground (NH₄)₂SiF₆ is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard material (e.g., indium).

-

Thermal Program:

-

For the low-temperature transition, the sample is cooled to a temperature well below the expected transition (e.g., 10 K).

-

The sample is then heated at a controlled rate (e.g., 5-10 K/min) through the transition temperature up to room temperature.

-

A cooling and subsequent heating cycle can be performed to check for reversibility.

-

-

Data Analysis: The heat flow is plotted as a function of temperature. A phase transition is identified as an endothermic or exothermic peak in the thermogram. The transition temperature (Tc) is typically taken as the onset of the peak. The enthalpy of transition (ΔH) is determined by integrating the area under the peak. The entropy of transition (ΔS) is then calculated using the equation ΔS = ΔH / Tc.

Raman Spectroscopy

Raman spectroscopy is highly sensitive to changes in crystal structure and local symmetry, making it an ideal tool for studying phase transitions.

Experimental Protocol for Low-Temperature/High-Pressure Raman Spectroscopy:

-

Sample Mounting: A small single crystal or a powdered sample of (NH₄)₂SiF₆ is mounted in a cryostat for low-temperature measurements or a diamond anvil cell (DAC) for high-pressure studies. For high-pressure experiments, a pressure-transmitting medium (e.g., a silicone oil or a gas like argon) is used to ensure hydrostatic conditions.

-

Spectrometer Setup: A Raman microscope is used to focus a laser beam (e.g., 532 nm or 633 nm) onto the sample and collect the scattered light. A notch or edge filter is used to remove the strong Rayleigh scattered light.

-

Data Acquisition: Raman spectra are collected at various temperatures or pressures. For high-pressure studies, the pressure is determined using a pressure calibrant (e.g., the fluorescence of a ruby chip included in the DAC).

-

Spectral Analysis: The positions, intensities, and widths of the Raman peaks are analyzed as a function of temperature or pressure. Changes in the spectra, such as peak splitting, the appearance of new peaks, or abrupt shifts in peak positions, are correlated with phase transitions.

X-ray and Neutron Diffraction

Diffraction techniques are essential for determining the crystal structure of the different phases of ammonium hexafluorosilicate.

-

X-ray Diffraction (XRD): Single-crystal or powder XRD is used to determine the space group, lattice parameters, and atomic positions of the different polymorphs. Temperature- and pressure-dependent XRD allows for the direct observation of structural changes during a phase transition.

-

Neutron Diffraction: Neutron diffraction is particularly valuable for accurately locating the positions of the light hydrogen (or deuterium) atoms of the ammonium ion. This is crucial for understanding the role of hydrogen bonding and the orientational ordering of the NH₄⁺ groups in the phase transitions.

Experimental Protocol for Diffraction Studies:

-

Sample Preparation: A high-quality single crystal or a finely ground powder of (NH₄)₂SiF₆ is used. For neutron diffraction, a deuterated sample ((ND₄)₂SiF₆) is often preferred to reduce incoherent scattering from hydrogen.

-

Diffractometer Setup: The sample is mounted on a goniometer in a single-crystal or powder diffractometer. For non-ambient studies, the sample is placed in a cryostat, furnace, or high-pressure cell.

-

Data Collection: The sample is irradiated with a monochromatic beam of X-rays or neutrons, and the diffraction pattern is recorded on a detector. For single-crystal studies, a series of diffraction images are collected at different crystal orientations.

-